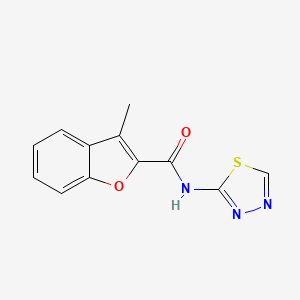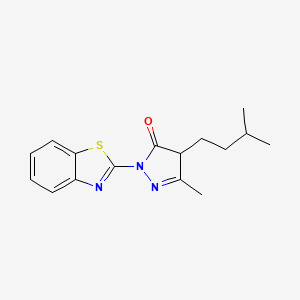
3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide, also known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzofuran carboxamides and has been found to exhibit potent activity against several metabolic disorders, including dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.
作用機序
The exact mechanism of action of 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to work by activating a specific receptor called PPAR-delta. This receptor is involved in regulating lipid and glucose metabolism, as well as inflammation. Activation of PPAR-delta by 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide has been shown to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity.
Biochemical and Physiological Effects
3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide has been found to have several biochemical and physiological effects, including reducing triglyceride and cholesterol levels, improving insulin sensitivity, and reducing inflammation. These effects are thought to be mediated through the activation of PPAR-delta, which regulates the expression of genes involved in lipid and glucose metabolism, as well as inflammation.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide for lab experiments is its specificity for PPAR-delta, which allows researchers to study the effects of activating this receptor in a controlled manner. However, one limitation of using 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide. One area of interest is its potential use in the treatment of non-alcoholic fatty liver disease, a condition that is closely linked to obesity and type 2 diabetes. Another area of interest is its potential use in combination with other drugs to improve metabolic outcomes in these conditions. Additionally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide and its potential therapeutic applications in other diseases.
合成法
The synthesis of 3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide involves a multi-step process, starting with the reaction of 2-bromo-1-(3-methyl-1,3,4-thiadiazol-2-yl)benzene with sodium hydride in dimethylformamide. This is followed by the reaction with 2-formylbenzoic acid in the presence of palladium acetate and triphenylphosphine to yield the final product.
科学的研究の応用
3-methyl-N-1,3,4-thiadiazol-2-yl-1-benzofuran-2-carboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications in metabolic disorders. Several preclinical studies have demonstrated the compound's ability to improve lipid metabolism, reduce inflammation, and improve insulin sensitivity in animal models of obesity and type 2 diabetes.
特性
IUPAC Name |
3-methyl-N-(1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-8-4-2-3-5-9(8)17-10(7)11(16)14-12-15-13-6-18-12/h2-6H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBOFOZFSVJVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-cycloheptyl-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5967601.png)
![2-[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5967614.png)

![N-ethyl-N',N'-dimethyl-N-[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]ethane-1,2-diamine](/img/structure/B5967624.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5967641.png)
![1-methyl-2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5967644.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B5967647.png)
![2-(4-chlorophenyl)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B5967653.png)
![1-{3-[1-(4-fluoro-3-methoxybenzyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B5967661.png)
![(1-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol bis(trifluoroacetate) (salt)](/img/structure/B5967668.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-pyridinyl)propyl]propanamide](/img/structure/B5967681.png)
![4-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5967689.png)
![[1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5967690.png)